(4-(Pyridin-2-yloxy)phenyl)methanamine
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Overview
Description
(4-(Pyridin-2-yloxy)phenyl)methanamine: is an organic compound that features a pyridine ring attached to a phenyl ring through an oxygen atom, with a methanamine group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyridin-2-yloxy)phenyl)methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base to form the intermediate 4-(pyridin-2-yloxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: (4-(Pyridin-2-yloxy)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Various amine derivatives.
Substitution: Substituted phenyl or pyridine derivatives.
Scientific Research Applications
Chemistry: (4-(Pyridin-2-yloxy)phenyl)methanamine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and ligands for coordination chemistry.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Industry: In the materials science field, this compound is investigated for its use in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-(Pyridin-2-yloxy)phenyl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
(4-Pyridin-2-yloxyphenyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
(4-Pyridin-2-yloxyphenyl)propanamine: Similar structure but with a propanamine group.
(4-Pyridin-2-yloxyphenyl)butanamine: Similar structure but with a butanamine group.
Uniqueness: (4-(Pyridin-2-yloxy)phenyl)methanamine is unique due to its specific combination of a pyridine ring and a phenyl ring connected through an oxygen atom, with a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-pyridin-2-yloxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H,9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZPKTKSLDRLFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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